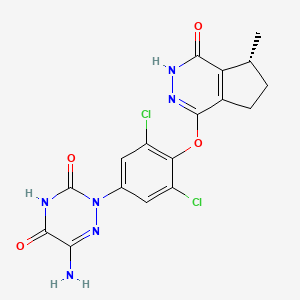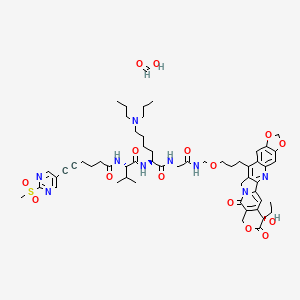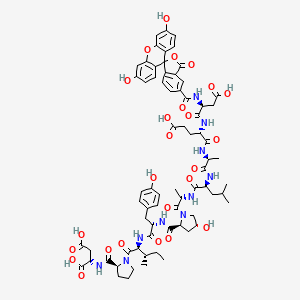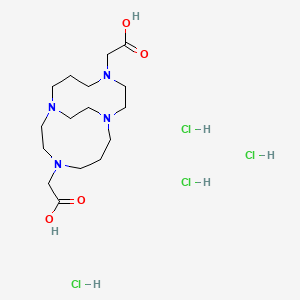
CB-TE2A (tetrahydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CB-TE2A (tetrahydrochloride) is a bifunctional chelator, which is a derivative of the macrocyclic ligand tetradecane backbone. It is primarily used for conjugation with peptides and radionuclides, making it valuable in various scientific research applications, particularly in the fields of nuclear medicine and molecular imaging .
Méthodes De Préparation
The synthesis of CB-TE2A (tetrahydrochloride) involves the regioselective alkylation of benzyl bromoacetate followed by successive deprotection of the methylene bridge and benzyl group. The compound can be prepared in a salt-free form from cyclam with an overall yield of 74% . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Analyse Des Réactions Chimiques
CB-TE2A (tetrahydrochloride) undergoes various chemical reactions, including:
Oxidation and Reduction: The compound exhibits intricate redox behavior, particularly with manganese and cobalt complexes.
Substitution: It can be used for conjugation with peptides and radionuclides, forming stable coordination complexes. Common reagents used in these reactions include ammonium acetate and various radiometals like copper and gallium. The major products formed are typically stable metal-chelate complexes.
Applications De Recherche Scientifique
CB-TE2A (tetrahydrochloride) has several scientific research applications:
Mécanisme D'action
CB-TE2A (tetrahydrochloride) functions by forming stable coordination complexes with metal ions. The macrocyclic ligand structure provides a tight binding environment, preventing transchelation and hydrolysis of the metal ion . This stability is crucial for its effectiveness in radiopharmaceutical applications, ensuring that the radiometal is properly directed to the desired molecular target in vivo .
Comparaison Avec Des Composés Similaires
CB-TE2A (tetrahydrochloride) is compared with other chelators such as:
NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid): While NOTA is considered the practical gold standard for copper radiolabeling, CB-TE2A and its derivatives offer superior properties in terms of stability and binding affinity.
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): DOTA is another widely used chelator, but CB-TE2A provides more inert complexes, making it preferable for certain applications.
TETA (1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid): CB-TE2A is a derivative of TETA and offers improved kinetic stability for metal complexes.
CB-TE2A (tetrahydrochloride) stands out due to its enhanced stability and versatility in forming complexes with various radiometals, making it a valuable tool in modern scientific research .
Propriétés
Formule moléculaire |
C16H34Cl4N4O4 |
|---|---|
Poids moléculaire |
488.3 g/mol |
Nom IUPAC |
2-[11-(carboxymethyl)-1,4,8,11-tetrazabicyclo[6.6.2]hexadecan-4-yl]acetic acid;tetrahydrochloride |
InChI |
InChI=1S/C16H30N4O4.4ClH/c21-15(22)13-19-5-1-3-17-7-8-18(10-11-19)4-2-6-20(12-9-17)14-16(23)24;;;;/h1-14H2,(H,21,22)(H,23,24);4*1H |
Clé InChI |
YJDWUKQQSHFSBC-UHFFFAOYSA-N |
SMILES canonique |
C1CN2CCN(CCCN(CC2)CC(=O)O)CCN(C1)CC(=O)O.Cl.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


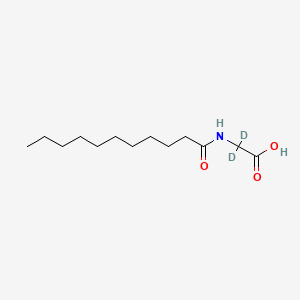

![(2P)-2-(isoquinolin-4-yl)-1-[(1s,3R)-3-(methylcarbamoyl)cyclobutyl]-N-{(1S)-1-[4-(trifluoromethyl)phenyl]butyl}-1H-benzimidazole-7-carboxamide](/img/structure/B15138232.png)
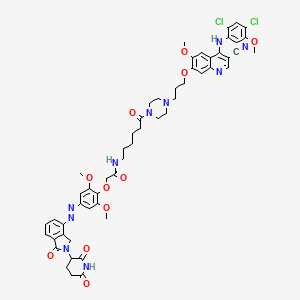
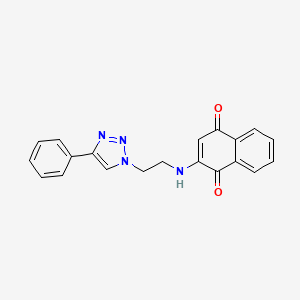
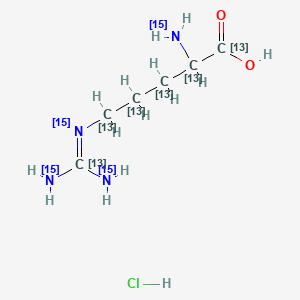
![(2~{S})-2-[[3-[[5-[(2-methyl-3-phenyl-phenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]phenyl]methylamino]-3-oxidanyl-propanoic acid](/img/structure/B15138264.png)
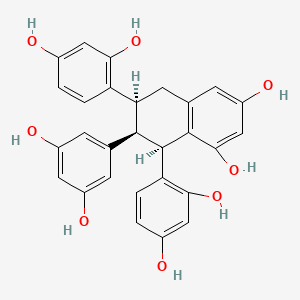
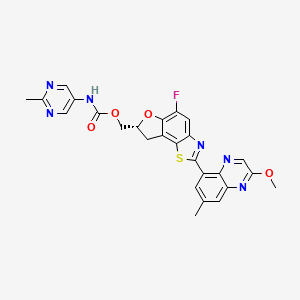
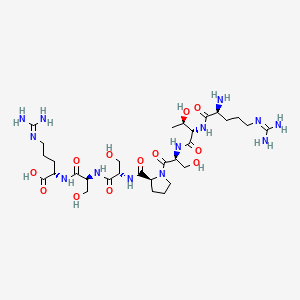
![(1R)-1-[4-[6-azanyl-5-(trifluoromethyloxy)pyridin-3-yl]-1-(3-fluoranyl-1-bicyclo[1.1.1]pentanyl)imidazol-2-yl]-2,2,2-tris(fluoranyl)ethanol](/img/structure/B15138309.png)
